molecular formula C25H28N4O6S B2653115 6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688060-97-1

6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No. B2653115
M. Wt: 512.58
InChI Key: ASQNQIZSQAWWTH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This compound has a complex structure that includes a quinazolin ring, a dioxolo group, and an amino group . The presence of these functional groups contributes to its unique properties and potential applications.


Physical And Chemical Properties Analysis

The molecular formula of this compound is C27H32N4O7S, and it has an average mass of 556.631 Da and a monoisotopic mass of 556.199158 Da .

Scientific Research Applications

Synthesis and Characterization

  • 6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide and related compounds have been synthesized using various methods. For example, Chern et al. (1988) discussed the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one from anthranilamide (Chern et al., 1988). Similarly, Kim et al. (1974) synthesized 5H-benzoxazolo[3,2-a] quinolin-5-ones from N-(2-hydroxyphenyl)anthranilic acid (Kim et al., 1974).

Biological Screening and Anticancer Activity

  • The biological screening of compounds, including amino- and sulfanyl-derivatives of benzoquinazolinones, has been conducted for potential anticancer activity. Notably, Nowak et al. (2015) found that some derivatives exhibit significant anticancer activity, especially against HT29 and HCT116 cell lines (Nowak et al., 2015).

Antimicrobial Activity

  • Studies have also explored the antimicrobial activity of similar compounds. For instance, Patel et al. (2010) investigated the antibacterial and antifungal activities of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones (Patel et al., 2010). Additionally, Al-Salahi et al. (2013) studied the antimicrobial activity of novel 2-methylsulfanyl-triazoloquinazoline derivatives against a variety of bacteria and fungi (Al-Salahi et al., 2013).

Pharmaceutical Applications

  • In the pharmaceutical field, the synthesis and characterization of quinazoline derivatives have been a focus, with the aim of discovering new diuretic and antihypertensive agents. Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives for this purpose (Rahman et al., 2014).

properties

IUPAC Name

6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O6S/c1-33-17-8-6-16(7-9-17)13-27-23(31)5-3-2-4-10-29-24(32)18-11-20-21(35-15-34-20)12-19(18)28-25(29)36-14-22(26)30/h6-9,11-12H,2-5,10,13-15H2,1H3,(H2,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQNQIZSQAWWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide

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